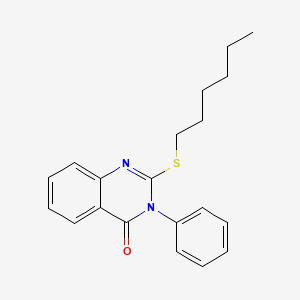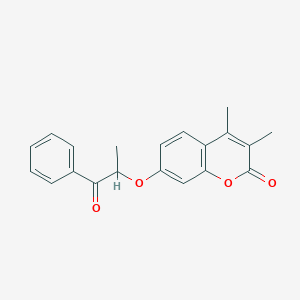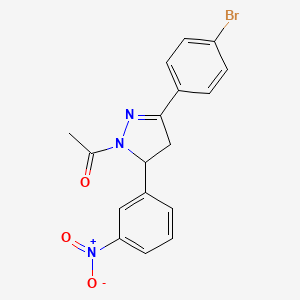![molecular formula C20H24ClN3O B5237224 N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide, also known as CPP-ACP, is a compound that has been extensively studied in the field of dentistry. CPP-ACP is a white powder that is soluble in water and has a molecular weight of 438.98 g/mol. It is a derivative of casein, which is a milk protein, and is widely used in oral care products due to its ability to promote remineralization of tooth enamel and prevent tooth decay.
作用機序
N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide works by binding to tooth enamel and forming a protective layer over the surface of the tooth. This layer helps to prevent the loss of minerals from the enamel, which can lead to tooth decay. This compound also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the oral environment. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of tooth enamel. This compound has also been shown to inhibit the growth of bacteria that can cause tooth decay and gum disease.
実験室実験の利点と制限
One of the advantages of using N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments to study its effects. However, one limitation of using this compound in lab experiments is that its effects may be influenced by other factors in the oral environment, such as the presence of other proteins and minerals.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide. One area of interest is the development of new oral care products that incorporate this compound. Another area of interest is the use of this compound in the treatment of dental caries and erosion. Additionally, there is interest in studying the effects of this compound on other aspects of oral health, such as gum disease and oral cancer.
合成法
N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical modification of casein. The most commonly used method for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The resulting peptide is then cleaved from the resin and purified to obtain this compound.
科学的研究の応用
N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide has been extensively studied in the field of dentistry for its ability to promote remineralization of tooth enamel and prevent tooth decay. It has been incorporated into various oral care products, including toothpaste, mouthwash, and chewing gum. This compound has also been studied for its potential use in the treatment of dental caries and erosion.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-3-1-2-4-19(18)23-20(25)6-5-16-9-13-24(14-10-16)15-17-7-11-22-12-8-17/h1-4,7-8,11-12,16H,5-6,9-10,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCQEKYBGVDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)




![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![2-[(2-acetyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5237231.png)

